molecular formula C17H25N3O B11836417 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- CAS No. 646056-11-3

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-

Cat. No.: B11836417
CAS No.: 646056-11-3
M. Wt: 287.4 g/mol
InChI Key: VFPJASNIRPDTRK-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- is an organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two nitrogen atoms within a nonane ring system. The presence of a pyridinyl group substituted with a cyclopentyloxy moiety adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution to introduce the desired functional groups. For instance, the reaction of a spirocyclic ketone with a nucleophile such as an amine can yield the target compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- stands out due to its combination of a spirocyclic nonane ring with a pyridinyl group substituted with a cyclopentyloxy moiety. This unique structure imparts specific chemical and biological properties, making it valuable for diverse research and industrial applications .

Properties

CAS No.

646056-11-3

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

7-(5-cyclopentyloxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C17H25N3O/c1-2-5-15(4-1)21-16-10-14(11-18-12-16)20-9-7-17(13-20)6-3-8-19-17/h10-12,15,19H,1-9,13H2

InChI Key

VFPJASNIRPDTRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CN=CC(=C2)N3CCC4(C3)CCCN4

Origin of Product

United States

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